Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate

Descripción general

Descripción

“Methyl 4-fluoro-2-methoxybenzoate” is used as a catalyst, kinase inhibitors, and pharmaceutical intermediates . It is a part of the Thermo Scientific Chemicals brand product portfolio .

Molecular Structure Analysis

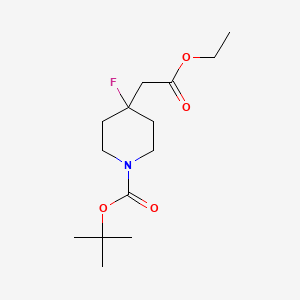

The molecular structure of “Methyl 4-fluoro-2-nitrobenzoate” consists of a benzene ring with a fluorine atom attached at the fourth position, a methoxy group at the second position, and a nitro group at the fifth position .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

“Methyl 4-fluoro-2-nitrobenzoate” has a molecular formula of CHFNO, an average mass of 199.136 Da, and a monoisotopic mass of 199.028091 Da .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reaction Studies

Studies on related compounds demonstrate the importance of fluoro-nitrobenzoate derivatives in chemical synthesis and reaction mechanism studies. For example, the solvolysis of allyl derivatives in fluorinated alcohols explores the effects of methoxy groups and fluoro substituents on reaction rates and mechanisms (Jursic et al., 1986). This suggests that compounds like Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate could be valuable for studying electronic effects in solvolysis reactions.

High-Performance Liquid Chromatography (HPLC)

Fluoro-nitrobenzoate derivatives have been utilized as precolumn fluorescent labeling reagents for HPLC of amino acids, demonstrating their utility in enhancing detection sensitivity and specificity in bioanalytical applications (Watanabe & Imai, 1981). This indicates potential applications of this compound in bioanalytical chemistry for the development of sensitive detection methods for biomolecules.

Heterocyclic Chemistry

The multifunctionality of fluoro-nitrobenzoic acid derivatives makes them excellent building blocks in heterocyclic chemistry for synthesizing nitrogenous cycles, which are core structures in many pharmacologically active compounds. Research demonstrates their utility in creating diverse heterocyclic scaffolds, highlighting their significance in drug discovery and medicinal chemistry (Křupková et al., 2013). This suggests that this compound could serve as a versatile precursor in the synthesis of novel heterocyclic compounds.

Molecular Characterization and Antimicrobial Studies

Fluoro-nitrobenzoate derivatives are also explored for their physical properties and potential antimicrobial activities. Characterization of fluorescence properties and studies on crystal structures provide insights into the electronic and structural attributes of these compounds, which are crucial for understanding their interactions with biological targets (Al-Dirbashi et al., 1998; Pramanik et al., 2019). Moreover, antimicrobial activity assessments indicate the potential of these compounds in developing new antimicrobial agents (Vinusha et al., 2015).

Propiedades

IUPAC Name |

methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO5/c1-16-5-6-3-8(11)9(12(14)15)4-7(6)10(13)17-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJCKPDAVNATIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate](/img/structure/B581744.png)

![2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581748.png)

![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B581759.png)